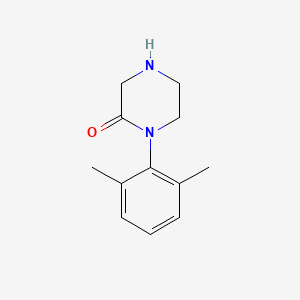

1-(2,6-Dimethyl-phenyl)-piperazin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

1-(2,6-dimethylphenyl)piperazin-2-one |

InChI |

InChI=1S/C12H16N2O/c1-9-4-3-5-10(2)12(9)14-7-6-13-8-11(14)15/h3-5,13H,6-8H2,1-2H3 |

InChI Key |

ZXFHUXDIUFEMPC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2CCNCC2=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 2,6 Dimethyl Phenyl Piperazin 2 One

Retrosynthetic Analysis and Identification of Key Intermediates

Retrosynthetic analysis is a powerful technique for devising a synthetic plan by deconstructing the target molecule into simpler, readily available precursors. airitilibrary.com For 1-(2,6-dimethyl-phenyl)-piperazin-2-one, the primary disconnections are typically made at the amide bond within the piperazin-2-one (B30754) ring and the N-aryl bond connecting the piperazine (B1678402) ring to the 2,6-dimethylphenyl group.

Key Intermediates in the Synthesis of this compound:

| Intermediate | Structure | Role in Synthesis |

| 2,6-Dimethylaniline (B139824) |  | Provides the N-aryl substituent. |

| Piperazin-2-one |  | Serves as the core heterocyclic structure. |

| N-haloacetyl-2,6-xylidine | Varies (e.g., N-chloroacetyl-2,6-xylidine) | A precursor that combines the aryl group and a reactive acyl halide for cyclization. google.com |

| Ethylenediamine (B42938) |  | A fundamental building block for constructing the piperazine ring. |

Exploration of Novel Synthetic Routes to the Piperazin-2-one Core

The construction of the piperazin-2-one ring is a critical aspect of the synthesis, with various methods developed to achieve this transformation efficiently.

Approaches to Cyclic Amide Formation

The formation of the six-membered lactam (cyclic amide) of the piperazin-2-one core is a key step. A prevalent and straightforward method involves the reaction of a suitable N-substituted ethylenediamine derivative with a two-carbon electrophile, such as chloroacetyl chloride. This reaction typically proceeds through an initial acylation followed by an intramolecular nucleophilic substitution to yield the cyclic product. acs.org Other strategies include cascade reactions and metal-promoted transformations that can form multiple bonds in a single pot. researchgate.net

Introduction of the 2,6-Dimethylphenyl Moiety

The sterically hindered 2,6-dimethylphenyl group can be introduced at various stages of the synthesis. One common method is the direct reaction of piperazine with N-haloacetyl-2,6-xylidine. google.com This approach, however, can lead to the formation of undesired bis-alkylated byproducts. acs.org

Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a more controlled and efficient way to form the N-aryl bond. This palladium-catalyzed reaction can couple 2,6-dimethylaniline or its derivatives with a pre-formed piperazin-2-one ring or a suitable precursor. nih.gov

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of the final product requires careful optimization of reaction parameters. Key factors include the choice of solvent, base, temperature, and reaction time. For instance, in the reaction between piperazine and N-chloroacetyl-2,6-xylidine, using an excess of piperazine can help minimize the formation of the N,N'-bis-alkylated product. acs.org The reaction temperature and the choice of base are also critical for controlling the reaction rate and preventing side reactions.

Table of Optimized Reaction Conditions for a Key Synthetic Step:

| Reactants | Solvent | Base/Acid | Temperature | Yield | Reference |

| Piperazine and N-chloroacetyl-2,6-xylidine | Water | 3 equivalents of HCl | 80°C | 70% | google.comacs.org |

| Piperazine and N-chloroacetyl-2,6-xylidine | 2-Propanol | - | Reflux | (Formation of 28% bis-alkylated product with 3 equiv. piperazine) | acs.org |

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

While the parent this compound is achiral, the introduction of substituents on the piperazinone ring can create stereocenters. The synthesis of specific enantiomers or diastereomers is crucial for pharmaceutical applications, as different stereoisomers can have distinct biological activities.

Asymmetric synthesis of substituted piperazin-2-ones can be achieved through various methods, including the use of chiral starting materials derived from amino acids. nih.gov Catalytic asymmetric methods, such as palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, provide an efficient route to chiral disubstituted piperazin-2-ones with high enantioselectivity. rsc.org Additionally, palladium-catalyzed carboamination reactions have been developed for the concise and modular asymmetric synthesis of cis-2,6-disubstituted N-aryl piperazines. acs.orgnih.gov

Process Chemistry Considerations for Scalable Production

Transitioning a synthetic route from the laboratory to large-scale industrial production introduces a new set of challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

Key considerations for the scalable production of this compound include:

Cost and Availability of Raw Materials: The starting materials, such as 2,6-dimethylaniline and piperazine, must be readily available and affordable in bulk quantities.

Process Safety: The potential hazards associated with the reagents and reaction conditions must be thoroughly evaluated and mitigated. For example, the handling of corrosive and reactive chemicals like chloroacetyl chloride requires stringent safety protocols.

Purification Methods: The chosen purification method must be scalable and cost-effective. Crystallization is often preferred over chromatography for large-scale production. The final product's purity is critical, especially for pharmaceutical applications.

Regulatory Compliance: The manufacturing process must adhere to Good Manufacturing Practices (GMP) to ensure the quality and consistency of the final product.

Derivatization and Analog Design Based on the 1 2,6 Dimethyl Phenyl Piperazin 2 One Core Structure

Strategies for Functional Group Modifications on the Piperazin-2-one (B30754) Ring and Phenyl Moiety

The versatile structure of the 1-(2,6-dimethyl-phenyl)-piperazin-2-one core allows for a wide array of functional group modifications to modulate its physicochemical and pharmacological properties. The piperazine (B1678402) moiety is particularly amenable to derivatization, allowing for the introduction of diverse substituents to enhance biological activity. researchgate.netnih.gov

Piperazin-2-one Ring Modifications:

N-4 Position Substitution: The secondary amine at the N-4 position is the most common site for modification. It can be readily alkylated, acylated, or used in reductive amination procedures to introduce a vast range of functional groups. mdpi.com These modifications can alter solubility, basicity, and the ability to form hydrogen bonds, which are critical for target engagement.

Carbonyl Group Reduction: The amide carbonyl group at the C-2 position can be reduced to a methylene (B1212753) group using reagents like borane-tetrahydrofuran (B86392) complex. nih.gov This transformation converts the piperazin-2-one ring into a piperazine ring, significantly altering the molecule's shape, polarity, and hydrogen bonding capacity. nih.gov

Ring Bridging: For creating more rigid structures, bridging strategies can be employed across the piperazine ring, for instance, between the N-4 and C-5 positions. researchgate.net This approach locks the conformation of the molecule, which can lead to increased selectivity and potency for a specific biological target.

Phenyl Moiety Modifications:

Methyl Group Alterations: The two methyl groups on the phenyl ring are crucial for establishing a specific steric profile, which often serves to force a non-planar conformation relative to the piperazine ring. These can be modified to other alkyl groups, halogenated (e.g., -CH2F, -CHF2, -CF3), or oxidized to hydroxymethyl or carboxyl groups to introduce new interaction points.

Aromatic Ring Substitution: While the existing 2,6-disubstitution pattern limits the available positions for further substitution, it is possible to add substituents at the 3, 4, or 5 positions. Introducing electron-withdrawing or electron-donating groups can modulate the electronic properties of the phenyl ring and affect its interaction with target proteins.

The following table summarizes common derivatization strategies for the core scaffold.

| Modification Site | Strategy | Reagents/Conditions | Resulting Functional Group | Potential Impact |

| Piperazin-2-one (N-4) | Alkylation | Alkyl halides (R-X), Base | -N-R | Altered lipophilicity, steric bulk |

| Piperazin-2-one (N-4) | Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | -N-CH₂-R | Introduction of diverse side chains |

| Piperazin-2-one (N-4) | Acylation | Acyl chlorides (RCOCl), Base | -N-C(=O)R | Neutralization of basicity, H-bond acceptor |

| Piperazin-2-one (C-2) | Carbonyl Reduction | Borane (BH₃·THF) | Methylene (-CH₂-) | Increased flexibility, loss of H-bond acceptor |

| Phenyl Moiety (C-4) | Electrophilic Aromatic Substitution | e.g., HNO₃/H₂SO₄ | Nitro (-NO₂) | Altered electronics, further modification handle |

Synthesis of Conjugates and Prodrugs for Modulated Biological Interactions

To improve pharmacokinetic properties or achieve targeted delivery, the this compound core can be incorporated into conjugates or designed as a prodrug.

Conjugates: Conjugation involves linking the core molecule to another chemical entity, such as a peptide, a sugar, or a larger carrier molecule like ferritin. nih.gov For instance, the N-4 nitrogen of the piperazine ring can be functionalized with a linker that possesses a terminal reactive group (e.g., a primary amine or carboxylic acid). This allows for covalent attachment to a carrier. Such strategies are employed to enhance solubility, alter biodistribution, or deliver the active molecule to a specific site. researchgate.net

Prodrugs: A prodrug is an inactive or less active derivative that is converted into the active form in the body. A common strategy involves acylating the N-4 nitrogen with a group that is metabolically labile, such as a long-chain fatty acid. nih.gov For example, Aripiprazole Lauroxyl is a long-acting injectable prodrug of the piperazine-containing drug Aripiprazole. nih.gov A similar strategy could be applied to a biologically active derivative of this compound to create a long-acting formulation.

Exploration of Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a key strategy in drug design to optimize potency, selectivity, and pharmacokinetic properties by substituting one functional group or scaffold with another that has similar physicochemical characteristics. researchgate.netnih.govscispace.com

Scaffold-Level Replacements:

Piperazin-2-one Ring Analogs: The piperazin-2-one ring can be replaced with other heterocyclic systems to explore different spatial arrangements and hydrogen bonding patterns. For example, replacing it with a piperidine (B6355638) ring can significantly alter basicity and receptor affinity profiles. nih.gov Other potential bioisosteres include morpholine (B109124) or thiomorpholine (B91149) rings to modulate polarity and solubility.

Phenyl Ring Analogs: The 2,6-dimethylphenyl group can be replaced by other cyclic systems to probe the importance of the aromatic character and steric bulk. Bioisosteres for a meta-substituted aromatic ring, which is structurally analogous to a 2,6-disubstituted pattern in terms of vector positioning, include bicyclic scaffolds like researchgate.net-ladderanes. nih.gov Heteroaromatic rings, such as pyridine (B92270) or pyrimidine, can also be used to introduce hydrogen bond acceptors or donors and alter the molecule's electronic profile.

The table below outlines potential bioisosteric replacements.

| Original Moiety | Bioisosteric Replacement | Rationale |

| Piperazin-2-one | Piperidine | Alters basicity and conformation, removes amide group. nih.gov |

| Piperazin-2-one | Morpholin-3-one | Introduces an ether oxygen, potentially improving solubility. |

| 2,6-Dimethylphenyl | 2,6-Dichlorophenyl | Similar steric bulk but different electronic properties. |

| 2,6-Dimethylphenyl | Naphthyl | Larger aromatic surface area to explore binding interactions. |

| 2,6-Dimethylphenyl | 2,6-Lutidine (a pyridyl ring) | Introduces a nitrogen atom as a potential hydrogen bond acceptor. |

Development of Structure-Activity Relationship (SAR) Focused Compound Libraries

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure relates to biological activity. This is achieved by synthesizing and testing a library of compounds where systematic structural changes are made to a parent scaffold. mdpi.com For the this compound core, an SAR-focused library would involve systematically modifying the key positions identified in section 3.1.

A typical SAR campaign would involve three main areas of exploration:

N-4 Position Library: A diverse set of substituents would be introduced at the N-4 position of the piperazine ring. This is often the most accessible point for creating diversity. Modifications would range from small alkyl groups to larger aromatic and heterocyclic moieties to probe the size and nature of the binding pocket.

Phenyl Ring Library: The 2,6-dimethylphenyl group would be systematically altered. This could involve changing the methyl groups to other substituents (e.g., ethyl, chloro, methoxy) or replacing the entire phenyl ring with bioisosteres (as described in 3.3) to determine the optimal steric and electronic requirements.

The findings from such a library can be summarized in an SAR table, as illustrated hypothetically below.

| Compound | R¹ (N-4 Position) | R² (Phenyl Moiety) | Core Scaffold | Relative Activity |

| Parent | -H | 2,6-di-CH₃ | Piperazin-2-one | 1x |

| Analog A1 | -CH₃ | 2,6-di-CH₃ | Piperazin-2-one | 5x |

| Analog A2 | -CH₂-Ph | 2,6-di-CH₃ | Piperazin-2-one | 20x |

| Analog B1 | -CH₂-Ph | 2,6-di-Cl | Piperazin-2-one | 15x |

| Analog B2 | -CH₂-Ph | 4-F | Piperazin-2-one | <1x |

| Analog C1 | -CH₂-Ph | 2,6-di-CH₃ | Piperazine | 2x |

This systematic approach allows medicinal chemists to build a comprehensive understanding of the SAR, guiding the design of more potent and selective analogs.

Based on a thorough search of publicly available scientific literature and chemical databases, detailed experimental spectroscopic and structural data for the specific compound This compound (CAS No. 85013-73-0) is not available.

Consequently, it is not possible to provide the requested in-depth analysis and data tables for the following characterization techniques as they pertain directly to this molecule:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

X-ray Crystallography

Vibrational Spectroscopy (IR, Raman)

Chiroptical Spectroscopy

While general principles of these analytical techniques are well-established for the broader class of piperazine and piperazinone derivatives, the specific research findings, including spectral peaks, fragmentation patterns, crystal structure data, vibrational frequencies, and chiroptical properties for this compound, are not present in the accessed resources.

Therefore, the generation of an article with the specified outline and content inclusions cannot be completed at this time.

Computational Chemistry and in Silico Studies of 1 2,6 Dimethyl Phenyl Piperazin 2 One

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand, such as 1-(2,6-dimethyl-phenyl)-piperazin-2-one, into the binding site of a target protein. While specific docking studies on this compound are not extensively detailed in publicly available literature, the broader class of phenylpiperazine derivatives has been the subject of numerous such investigations.

These studies reveal common interaction patterns that are likely relevant to this compound. For instance, the piperazine (B1678402) ring, with its two nitrogen atoms, can act as a hydrogen bond acceptor or donor, forming crucial interactions with amino acid residues in a protein's active site. The aromatic phenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan. The dimethyl substituents on the phenyl ring of this compound would further influence these hydrophobic interactions and could play a role in the ligand's selectivity for a particular target.

In studies of similar arylpiperazine derivatives, molecular docking has been successfully employed to predict binding modes and affinities for various targets, including enzymes and receptors. For example, in the design of novel anticancer agents, docking studies have shown how phenylpiperazine moieties can orient within the DNA-topoisomerase II complex, forming hydrogen bonds with key aspartate residues. Such insights are critical for predicting the potential biological targets of this compound and for guiding the design of more potent analogs.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. These calculations can determine parameters like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These parameters are fundamental to a molecule's reactivity and its ability to interact with biological targets.

For a related compound, 1-phenylpiperazin-1,4-diium nitrate (B79036) monohydrate, DFT calculations have been performed to optimize its geometry and analyze its electronic structure. Such studies typically reveal that the phenyl and piperazine rings are perpendicular to each other. The calculated bond lengths and angles from these studies show good agreement with experimental data, validating the computational approach.

The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. Quantum chemical calculations can also elucidate the molecular electrostatic potential, which maps the electron density on the molecule's surface and helps to identify regions that are prone to electrophilic or nucleophilic attack. This information is invaluable for understanding how this compound might interact with the electrostatic environment of a protein's binding site.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of ligand-target binding, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations can be used to study the conformational flexibility of this compound and to observe the dynamics of its interaction with a biological target.

Conformational analysis is crucial for understanding the behavior of flexible molecules like those containing a piperazine ring. The piperazine ring can adopt different conformations, such as chair and boat forms, and the relative orientation of the phenyl ring can also vary. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations in different environments (e.g., in a solvent or within a protein binding site).

When applied to a ligand-protein complex, MD simulations can provide insights into the stability of the binding pose predicted by molecular docking. These simulations can reveal how the ligand and protein adapt to each other's presence and can help to identify key interactions that are maintained throughout the simulation. The information gleaned from MD simulations is critical for a more accurate understanding of the binding affinity and the mechanism of action of this compound.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are used to predict the activity of new compounds and to guide the design of molecules with improved properties.

For piperazine and ketopiperazine derivatives, QSAR models have been developed to predict their inhibitory activity against enzymes like renin. These models typically use a set of molecular descriptors that quantify various aspects of the molecule's structure, such as its constitutional, electronic, and topological properties. A robust QSAR model can provide valuable insights into the structural features that are important for a desired biological activity.

The development of a QSAR model for a series of compounds including this compound would involve synthesizing and testing a library of related analogs. The resulting data would then be used to build a predictive model that could guide the optimization of the lead compound. For example, a QSAR model might reveal that increasing the hydrophobicity of a particular part of the molecule leads to higher activity, or that a specific electronic feature is crucial for binding.

Virtual Screening and De Novo Drug Design Approaches for Scaffold Optimization

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Given a known 3D structure of a biological target, virtual screening can be used to "filter" a database of compounds to select promising candidates for further experimental testing.

The this compound scaffold can serve as a starting point for virtual screening campaigns. A library of commercially available or synthetically accessible compounds containing this scaffold could be docked into the active site of a target protein. The top-scoring compounds would then be prioritized for biological evaluation. This approach has been successfully used with other piperazine derivatives to identify inhibitors of enzymes like human acetylcholinesterase.

De novo drug design, on the other hand, involves the computational design of novel molecules that are predicted to have high affinity and selectivity for a specific target. Starting with the this compound scaffold, de novo design algorithms could be used to suggest modifications or additions to the structure that would enhance its binding to a target. This could involve adding new functional groups to the piperazine or phenyl rings to create additional interactions with the protein. Both virtual screening and de novo design are powerful computational strategies for optimizing the this compound scaffold to develop potent and selective drug candidates.

Preclinical Biological Activity and Mechanism of Action Studies of 1 2,6 Dimethyl Phenyl Piperazin 2 One

In Vitro Receptor Binding Assays for Potential Ligand Interactions

The piperazine (B1678402) scaffold, a core component of 1-(2,6-dimethyl-phenyl)-piperazin-2-one, is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets, including numerous receptors. silae.it While direct receptor binding data for this compound is not extensively documented, the activities of structurally related piperazine derivatives provide insights into its potential ligand interactions.

Arylpiperazine derivatives have been extensively studied for their affinity to various G protein-coupled receptors (GPCRs). For instance, compounds featuring a piperazine ring are known to bind to alpha1-adrenergic receptors, which are significant targets for treating conditions like hypertension and benign prostate hyperplasia. nih.gov Radioligand binding assays are a standard in vitro method to determine the affinity of a compound for a specific receptor. mdpi.com In such assays, a radiolabeled ligand with known affinity for the receptor is used, and its displacement by the test compound is measured. Studies on piperazinylimidazo[1,2-a]pyrazines used [3H]prazosin and [3H]clonidine to assess affinity for alpha-1 and alpha-2 adrenergic receptor subtypes, respectively, in calf cerebral cortex homogenates. nih.gov

Furthermore, piperazine derivatives have shown significant interactions with serotonin (B10506) receptors, particularly the 5-HT1A subtype, which is implicated in anxiety and depressive disorders. silae.it Other potential targets include sigma receptors; a series of compounds containing benzimidazolone and diazacycloalkane cores (as piperazine bioisosteres) were evaluated in radioligand binding assays for their affinity to σ2 receptors. mdpi.com The potential for this compound to interact with these or other receptors would be initially investigated using a panel of in vitro receptor binding assays against a library of known receptors to identify potential lead interactions.

Enzyme Inhibition or Activation Studies within Relevant Biochemical Pathways

Compounds containing the piperazine or piperazin-2-one (B30754) moiety have demonstrated notable activity as modulators of enzyme function. These studies are crucial for identifying the biochemical pathways through which a compound may exert its biological effects.

Enzyme Inhibition: A significant area of investigation is in oncology, where piperazine derivatives have been identified as potent enzyme inhibitors. For example, through high-throughput screening, a piperazine-containing compound was identified as a promising inhibitor of Carbamoyl Phosphate (B84403) Synthetase 1 (CPS1), an enzyme overexpressed in several cancers. nih.govresearchgate.net Subsequent structure-activity relationship (SAR) studies led to the development of highly potent allosteric inhibitors of CPS1. nih.gov The inhibitory concentration (IC50) values for these compounds were determined using biochemical assays that measure the formation of ADP, a product of the CPS1-catalyzed reaction. nih.gov

Another enzyme target for piperazine derivatives is tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govresearchgate.net Overactivity of tyrosinase can lead to hyperpigmentation disorders. In vitro studies of newly synthesized piperazine compounds have identified potent tyrosinase inhibitors, with some derivatives showing mixed-type inhibition. researchgate.net The inhibitory potential of these molecules was evaluated spectrophotometrically, and their IC50 values were determined. nih.gov

The mTOR protein, a critical regulator of cell growth and proliferation, has also been targeted by piperazine-containing compounds. A quinoline (B57606) compound identified in a biochemical mTOR assay was developed into a potent tricyclic benzonaphthyridinone inhibitor with a piperazine side chain, demonstrating high selectivity for mTOR over other kinases like PI3K. scispace.commit.edu

Enzyme Activation: While enzyme inhibition is more commonly reported, some piperazine derivatives have been studied for their potential to activate enzymes. For instance, the activation of the Carbonic Anhydrase (CA) enzyme by 1-(2-aminoethyl) piperazine has been investigated using quantum mechanical approaches, suggesting that not all interactions lead to inhibition. researchgate.net

The table below summarizes the enzymatic inhibition data for various piperazine derivatives, highlighting the potential pathways that could be investigated for this compound.

| Compound Class | Target Enzyme | Assay Method | Finding |

| 2,6-Dimethylpiperazines | Carbamoyl Phosphate Synthetase 1 (CPS1) | Biochemical assay measuring ADP formation | Potent allosteric inhibition (nanomolar IC50) nih.gov |

| Tosyl Piperazine-Dithiocarbamates | Tyrosinase (from Bacillus subtilis) | Spectrophotometric assay using L-DOPA | Promising inhibition (micromolar IC50) nih.gov |

| Piperazine-Triazoles | Tyrosinase | Spectrophotometric assay | Mixed-type inhibition (micromolar IC50 and Ki) researchgate.net |

| Benzonaphthyridinones | mTOR Kinase | Biochemical mTOR assay | Potent and selective inhibition (nanomolar IC50) scispace.com |

Cell-Based Assays for Investigating Cellular Responses and Pathway Modulation

Following initial biochemical findings, cell-based assays are essential to confirm that a compound's activity translates to a cellular context. These assays can measure a wide range of cellular responses, including cytotoxicity, proliferation, and modulation of specific signaling pathways.

Studies on piperazin-2-one-based structures have demonstrated their cytotoxic potential against various cancer cell lines. nih.gov The viability of cell lines such as HUH7 (hepatocellular carcinoma), AKH12, DAOY (medulloblastoma), and others was assessed after treatment with these compounds. nih.gov For comparison and to assess selectivity, non-malignant human umbilical vein endothelial cells (HUVECs) were used as a control. nih.gov Standard methods like the Neutral Red assay for adherent cells and the CellTiter-Blue assay for suspension cells are employed to quantify cell viability. nih.gov

For compounds targeting specific enzymes, cell-based assays are designed to measure the downstream effects of enzyme inhibition. For example, the cellular activity of CPS1 inhibitors was confirmed by measuring the inhibition of urea (B33335) production in primary human hepatocytes. nih.gov This assay provides direct evidence of target engagement in a relevant cell type. Similarly, for mTOR inhibitors, cellular assays are used to measure the phosphorylation status of downstream substrates like Akt and S6K, confirming the inhibition of both mTORC1 and mTORC2 complexes within the cell. scispace.com

The table below presents findings from cell viability assays performed on a piperazin-2-one derivative.

| Cell Line | Cell Type | Assay | Result (at 50 µM) |

| HUH7 | Hepatocellular Carcinoma | Neutral Red / LDH Release | Reduced cell viability below TD50 nih.gov |

| AKH12 | Hepatocellular Carcinoma | Neutral Red / LDH Release | Reduced cell viability below TD50 nih.gov |

| HUVEC | Non-malignant Endothelial Cells | Neutral Red / LDH Release | Showed some toxicity, indicating selectivity is a factor nih.gov |

Methodologies for Target Identification and Validation

Identifying the specific biological target of a novel compound is a critical step in preclinical research. A variety of methodologies are employed to identify and subsequently validate these targets.

One of the primary methods for discovering initial "hits" is High-Throughput Screening (HTS) . HTS allows for the rapid testing of large libraries of chemical compounds against a specific biological target, such as an enzyme or receptor, to identify molecules that modulate its activity. nih.govresearchgate.net The initial identification of a piperazine-based inhibitor of CPS1 was accomplished through an HTS campaign. nih.gov

Once a hit is identified, in silico methods like molecular docking are used to predict how the compound might bind to its putative target. nih.govnih.gov These computational models help to understand binding modes and guide the synthesis of more potent analogues. For example, docking studies with tyrosinase helped elucidate interactions between piperazine inhibitors and the enzyme's active site, including coordination with copper ions. researchgate.net

Biochemical and biophysical assays are then used for validation. Radioligand binding assays , as described in section 6.1, confirm direct interaction with a receptor target. mdpi.com For enzymatic targets, kinetic studies are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, allosteric). nih.govresearchgate.net The allosteric inhibition mechanism of CPS1 inhibitors was confirmed through detailed kinetic analysis. nih.gov

Finally, X-ray co-crystallography provides the most definitive validation by revealing the three-dimensional structure of the compound bound to its target protein. This technique was instrumental in understanding how a 2,6-dimethylpiperazine (B42777) analogue binds to an allosteric pocket in CPS1, providing a structural basis for its inhibitory activity and enabling structure-based drug design. nih.gov

Elucidation of Molecular Mechanisms via Biochemical and Cellular Techniques

Understanding the precise molecular mechanism of action is fundamental to the development of a therapeutic agent. This involves a combination of biochemical and cellular techniques to delineate how a compound interacts with its target and modulates cellular pathways.

A prime example of mechanism elucidation comes from the study of 2,6-dimethylpiperazine inhibitors of the enzyme CPS1. nih.gov Initial HTS and biochemical assays identified the compounds as inhibitors. Subsequent kinetic studies and the determination of a co-crystal structure of an inhibitor bound to CPS1 revealed the detailed mechanism. nih.gov The research demonstrated that the compound binds to an allosteric pocket located in the integrating domain of the enzyme, distant from the active site. nih.gov This binding event induces a conformational change in a separate domain (the carbamate (B1207046) synthetase domain), which in turn blocks the binding of ATP, a necessary co-substrate for the enzyme's catalytic activity. nih.gov

Molecular dynamics simulations represent another powerful technique used to explore the dynamic interactions between a ligand and its target over time. This in silico method was used to study the binding of arylpiperazine-based ligands to alpha1-adrenergic receptors, providing a rationale for their observed activity and stability of binding. nih.gov

At the cellular level, techniques such as Western blotting are used to probe the effects of a compound on signaling pathways. For mTOR inhibitors, researchers measure the phosphorylation levels of downstream effector proteins like S6 ribosomal protein and 4E-BP1. scispace.com A potent inhibitor will show a marked decrease in the phosphorylation of these substrates, confirming that the compound effectively blocks the mTOR signaling cascade within the cell. scispace.com These cellular techniques are crucial for verifying that the biochemical mechanism observed in vitro is responsible for the compound's effects in a biological system.

High-Throughput Screening (HTS) in the Discovery of Biological Activities

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of hundreds of thousands of chemical compounds for a specific biological activity. This technology is particularly valuable for identifying novel scaffolds, such as this compound, that may possess therapeutic potential.

The discovery of novel, potent, and selective small-molecule inhibitors of CPS1 originated from an HTS campaign. nih.govresearchgate.net In such a campaign, a large chemical library is screened using a validated biochemical assay designed to measure the activity of the target enzyme. The assay is miniaturized and automated to allow for the high-volume screening required. Hits from the HTS—compounds that show activity above a certain threshold—are then subjected to further validation and characterization to confirm their activity and eliminate false positives.

The piperazine scaffold is a common feature in many screening libraries due to its favorable physicochemical properties and proven track record in successful drugs. nih.gov The initial hit for the CPS1 inhibitor was a piperazine derivative with an IC50 of 7.8 μM. nih.gov While this initial potency was modest, it provided a critical starting point. Through subsequent medicinal chemistry efforts, including structure-activity relationship (SAR) optimization and structure-based drug design, this HTS hit was developed into a highly potent inhibitor with a nanomolar IC50 value. nih.gov

HTS is not limited to enzyme targets. It can be adapted for a wide range of biological questions, including receptor binding, protein-protein interactions, and cell-based phenotypic screens. The application of HTS is a key strategy for exploring the biological potential of novel chemical entities like this compound and identifying starting points for new drug discovery programs. biosave.com

Structure Activity Relationship Sar and Structure Target Relationship Str Development for 1 2,6 Dimethyl Phenyl Piperazin 2 One Derivatives

Systematic Modification of the Piperazin-2-one (B30754) Ring Substituents and Their Effects on Biological Activity

The piperazin-2-one ring offers several positions for chemical modification, primarily at the N4-position and the C3-position of the heterocyclic core. Systematic alterations at these sites have been a key strategy to explore the chemical space and modulate the pharmacological profile of 1-(2,6-dimethyl-phenyl)-piperazin-2-one derivatives.

Research in the broader field of arylpiperazines has consistently demonstrated that the nature of the substituent at the N4-position significantly influences biological activity. For instance, the introduction of various alkyl, aryl, and heterocyclic moieties can dramatically alter a compound's potency and selectivity for its molecular target. While specific data for this compound is not extensively available in publicly accessible literature, general principles of medicinal chemistry suggest that modifications at the N4-position would likely impact properties such as solubility, basicity, and the ability to form hydrogen bonds, all of which are critical for target interaction.

Similarly, substitution at the C3-position of the piperazin-2-one ring can introduce chirality and provide vectors for interacting with specific pockets within a biological target. The size, lipophilicity, and electronic nature of substituents at this position can fine-tune the binding affinity and efficacy of the molecule. A hypothetical exploration of substituents at this position is presented in the table below, illustrating potential SAR trends based on general observations in similar heterocyclic systems.

Interactive Table: Hypothetical SAR of C3-Substituted this compound Derivatives

| Substituent at C3 | Predicted Biological Activity (Hypothetical) | Rationale |

| -H | Baseline activity | Unsubstituted parent compound. |

| -CH3 | Potentially increased activity | Small alkyl groups can enhance binding through van der Waals interactions. |

| -Ph | Variable activity | Aromatic ring could engage in π-π stacking but may also introduce steric hindrance. |

| -OH | Potentially increased activity and solubility | Hydroxyl group can act as a hydrogen bond donor, improving target interaction and solubility. |

| -COOH | Potentially decreased cell permeability | Carboxylic acid group increases polarity, which may hinder cell membrane penetration but could form key ionic interactions with the target. |

Investigation of the Impact of 2,6-Dimethylphenyl Moiety Modifications on Target Affinity and Potency

The 1-(2,6-dimethylphenyl) group is a crucial component of the core scaffold, providing a significant hydrophobic interaction with the target protein. The ortho-dimethyl substitution pattern locks the phenyl ring in a specific conformation relative to the piperazin-2-one ring, which can be critical for optimal binding. Modifications to this aryl moiety can provide valuable insights into the STR.

Key modifications could include altering the substitution pattern (e.g., moving the methyl groups to the meta or para positions), changing the nature of the substituents (e.g., replacing methyl with halo or methoxy (B1213986) groups), or replacing the entire phenyl ring with other aromatic or heteroaromatic systems. Each of these changes would modulate the electronic and steric properties of the molecule, thereby affecting its affinity and potency for a given biological target. For example, the introduction of electron-withdrawing groups could influence the pKa of the piperazine (B1678402) nitrogens, while bulkier substituents could probe the size of the binding pocket.

Interactive Table: Hypothetical Impact of 2,6-Dimethylphenyl Moiety Modifications

| Modification of Phenyl Ring | Predicted Impact on Target Affinity (Hypothetical) | Rationale |

| 3,5-dimethylphenyl | Potentially decreased affinity | Altered conformation may lead to suboptimal fit in the binding pocket. |

| 2,6-dichlorophenyl | Potentially altered affinity and selectivity | Halogen atoms can participate in halogen bonding and alter electronic properties. |

| 2,6-dimethoxyphenyl | Potentially increased affinity | Methoxy groups can act as hydrogen bond acceptors. |

| Naphthalen-1-yl | Potentially increased affinity due to larger surface area for hydrophobic interactions | Larger aromatic system could enhance van der Waals and π-π stacking interactions. |

Pharmacophore Modeling and Ligand-Based Drug Design for Lead Optimization

In the absence of a crystal structure of the target protein, ligand-based drug design strategies such as pharmacophore modeling are invaluable for lead optimization. A pharmacophore model for this compound derivatives would typically be generated from a set of active analogues. This model would define the essential three-dimensional arrangement of chemical features required for biological activity.

A hypothetical pharmacophore model for this class of compounds might include:

A hydrophobic feature representing the 2,6-dimethylphenyl group.

A hydrogen bond acceptor feature corresponding to the carbonyl oxygen of the piperazin-2-one ring.

A second hydrophobic or hydrogen bond acceptor/donor feature depending on the substitution at the N4-position.

A positive ionizable feature associated with the N4-nitrogen, assuming it is basic.

This model could then be used as a 3D query to screen virtual libraries for new compounds with diverse chemical scaffolds that match the pharmacophoric features, potentially leading to the discovery of novel and more potent lead structures.

Analysis of Ligand Efficiency and Lipophilic Efficiency Metrics in SAR Studies

To guide the optimization process and avoid issues such as "molecular obesity," medicinal chemists often rely on metrics like Ligand Efficiency (LE) and Lipophilic Efficiency (LLE). sciforschenonline.orgresearchgate.net These metrics provide a way to assess the quality of a compound by normalizing its potency for its size and lipophilicity, respectively.

Ligand Efficiency (LE) is calculated as the binding energy per heavy atom. It helps in identifying compounds that achieve high affinity with a minimal number of atoms.

Lipophilic Efficiency (LLE) is defined as the pIC50 (or pKi) minus the logP of the compound. It assesses how effectively a compound's lipophilicity is utilized to achieve potency. A higher LLE is generally desirable, as it indicates that potency is not solely driven by increasing lipophilicity, which can lead to poor pharmacokinetic properties and off-target effects. wikipedia.org

In the context of this compound derivatives, calculating and tracking LE and LLE during lead optimization would be crucial. For example, if a modification leads to a significant increase in potency but a disproportionate increase in lipophilicity (resulting in a lower LLE), it may not be a desirable optimization path. The goal is to improve potency while maintaining or improving these efficiency metrics.

Interactive Table: Hypothetical Ligand Efficiency Metrics for a Series of Analogs

| Compound | pIC50 (Hypothetical) | logP (Hypothetical) | Heavy Atom Count | LE (kcal/mol per heavy atom) | LLE |

| Lead Compound | 7.0 | 3.0 | 20 | 0.48 | 4.0 |

| Analog A | 7.5 | 3.2 | 22 | 0.47 | 4.3 |

| Analog B | 8.0 | 4.5 | 25 | 0.44 | 3.5 |

| Analog C | 7.2 | 2.5 | 21 | 0.47 | 4.7 |

This hypothetical data illustrates how Analog C, despite not being the most potent, could be considered a high-quality lead due to its favorable LLE.

Preclinical Pharmacokinetic and Metabolic Profiling Methodologies for 1 2,6 Dimethyl Phenyl Piperazin 2 One

In Vitro Metabolic Stability Assessment in Biological Matrices (e.g., Liver Microsomes, Hepatocytes)

In vitro metabolic stability assays are fundamental for predicting the intrinsic clearance of a compound. These assays typically involve incubating the test compound with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. The rate of disappearance of the parent compound over time is measured to determine its metabolic stability.

Human liver microsomes (HLM) are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of many drugs. Hepatocytes, on the other hand, are intact liver cells that contain both phase I and phase II metabolizing enzymes, providing a more complete picture of hepatic metabolism.

For a compound like 1-(2,6-Dimethyl-phenyl)-piperazin-2-one, these studies would quantify key parameters such as intrinsic clearance (CLint) and half-life (t½). A study on a series of piperazin-1-ylpyridazines demonstrated significant variability in microsomal stability based on structural modifications, with half-lives in human liver microsomes ranging from 3 minutes to 105 minutes. rsc.org For example, a structurally similar arylpiperazine derivative might exhibit the following metabolic stability profile:

| Biological Matrix | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Liver Microsomes | Human | 45 | 15.4 |

| Liver Microsomes | Rat | 30 | 23.1 |

| Liver Microsomes | Mouse | 22 | 31.5 |

| Hepatocytes | Human | 60 | 11.6 |

| Hepatocytes | Rat | 40 | 17.3 |

Metabolite Identification and Structural Characterization Techniques

Identifying the metabolites of a new drug candidate is crucial for understanding its clearance pathways and assessing the potential for active or toxic metabolites. This process typically involves incubating the parent drug with liver microsomes or hepatocytes, followed by analysis of the reaction mixture using high-performance liquid chromatography coupled with mass spectrometry (LC-MS).

For a compound with the structure of this compound, potential metabolic pathways could include hydroxylation of the dimethylphenyl ring, oxidation of the piperazine (B1678402) ring, or cleavage of the piperazine ring. For instance, the metabolism of N-benzylpiperazine (BZP) in rats and humans has been shown to involve hydroxylation of the aromatic ring and degradation of the piperazine moiety. mdma.ch Similarly, studies with other phenylpiperazine derivatives have identified metabolites resulting from aromatic ring oxidation. nih.gov

Advanced analytical techniques such as high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are used to elucidate the exact structure of the identified metabolites.

Enzyme Kinetics and Cytochrome P450 (CYP) Reaction Phenotyping and Inhibition/Induction Studies

CYP reaction phenotyping aims to identify the specific CYP isozymes responsible for the metabolism of a drug. This is important because genetic polymorphisms in CYP enzymes can lead to significant inter-individual variability in drug exposure and response. The primary human CYP enzymes involved in drug metabolism include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. researchgate.net

For this compound, this would involve incubating the compound with a panel of recombinant human CYP enzymes or using specific chemical inhibitors of CYP isozymes in human liver microsomes. For example, the metabolism of vortioxetine, a compound with a 2,4-dimethylphenyl group attached to a piperazine ring, is primarily catalyzed by CYP2D6, with minor contributions from CYP3A4/5, CYP2C19, CYP2C9, CYP2A6, CYP2C8, and CYP2B6. pharmgkb.orgdrugbank.comnih.gov

Studies would also be conducted to assess the potential of this compound to inhibit or induce CYP enzymes, which could lead to drug-drug interactions. For example, some piperazine-containing compounds have been shown to be mechanism-based inactivators of CYP3A4. nih.gov

In Vivo Preclinical Pharmacokinetic Studies in Animal Models (e.g., Absorption, Distribution, Excretion)

In vivo pharmacokinetic studies in animal models such as rats and mice are essential to understand the ADME properties of a drug candidate in a whole organism. Following administration of the compound (e.g., intravenously and orally), blood samples are collected at various time points and analyzed to determine key pharmacokinetic parameters.

For a hypothetical compound with a structure similar to this compound, we can look at the pharmacokinetic profile of buspirone's active metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP), in rats. Following intravenous administration, 1-PP exhibited a clearance of 8.2 mL/min and a terminal elimination half-life of 79 minutes. nih.govresearchgate.net

A typical pharmacokinetic profile for an arylpiperazine derivative in rats after oral and intravenous administration might look like this:

| Parameter | Intravenous Administration (1 mg/kg) | Oral Administration (10 mg/kg) |

| Cmax (ng/mL) | 250 | 150 |

| Tmax (h) | 0.1 | 1.5 |

| AUC (ng·h/mL) | 450 | 900 |

| t½ (h) | 2.5 | 3.0 |

| Bioavailability (%) | - | 40 |

These studies provide crucial information on oral bioavailability, clearance, volume of distribution, and elimination half-life, which are critical for predicting human pharmacokinetics.

Computational Pharmacokinetics (PBPK Modeling, ADMET Prediction)

Computational tools are increasingly used in preclinical development to predict the pharmacokinetic properties of drug candidates. Physiologically based pharmacokinetic (PBPK) modeling integrates in vitro ADME data with physiological information to simulate the drug's behavior in the body. nih.govbohrium.com This can help in predicting human pharmacokinetics and potential drug-drug interactions.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models use the chemical structure of a compound to estimate its physicochemical and pharmacokinetic properties. nih.gov For this compound, these models could predict properties like aqueous solubility, intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for toxicity.

Application of Isotope-Labeled Tracers for Metabolic Pathway Elucidation

The use of isotope-labeled compounds (e.g., with ¹⁴C or ³H) is the gold standard for definitive mass balance and metabolite profiling studies. By administering a radiolabeled version of this compound to animal models, researchers can track the absorption, distribution, and excretion of all drug-related material.

This methodology allows for the quantification of the total radioactivity in various biological matrices (e.g., plasma, urine, feces) and helps in the identification of all metabolites, including those that may not be detectable by standard LC-MS methods. Studies on other 18F-labeled phenylpiperazine derivatives have been used to investigate their in vitro and in vivo metabolism. nih.gov

Analytical Methodologies for Quantification and Purity Assessment of 1 2,6 Dimethyl Phenyl Piperazin 2 One in Research Studies

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity and quantitative analysis of non-volatile and thermally labile compounds like 1-(2,6-Dimethyl-phenyl)-piperazin-2-one. The development of a robust HPLC method involves the systematic optimization of chromatographic conditions to achieve adequate separation of the main compound from any impurities or degradation products.

Method development for a substituted piperazine (B1678402) derivative typically begins with the selection of a suitable stationary phase, most commonly a reversed-phase column such as a C18 (octadecyl) column. nih.gov The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov The pH of the buffer and the gradient or isocratic elution profile are meticulously adjusted to obtain optimal peak shape and resolution. Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits maximum absorbance. nih.govnih.gov For compounds lacking a strong chromophore or when higher sensitivity is required, fluorescence detection (FLD) after pre-column derivatization with an agent like dansyl chloride can be employed. researchgate.netnih.gov

Once developed, the method must be validated according to established guidelines to ensure its reliability. Validation encompasses several key parameters:

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. This is typically assessed over a specific range. nih.gov

Accuracy: The closeness of the test results to the true value, often determined by recovery studies on spiked samples. jocpr.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. jocpr.comqascf.com

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jocpr.comqascf.com

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. tsijournals.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. jocpr.com

The following table summarizes typical parameters for a validated HPLC method for a piperazine derivative.

Table 1: Example of HPLC Method Validation Parameters for a Piperazine Derivative

| Parameter | Typical Specification/Result | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.govjocpr.com |

| Mobile Phase | Acetonitrile : Ammonium Acetate Buffer (pH 4.0) | nih.gov |

| Detection | UV at 239 nm or 250 nm | nih.govnih.gov |

| Linearity (R²) | ≥ 0.999 | qascf.com |

| Accuracy (% Recovery) | 98.0% - 102.0% | tsijournals.com |

| Precision (% RSD) | < 2.0% | tsijournals.com |

| LOD | ~30 ppm | jocpr.com |

| LOQ | ~90 ppm | jocpr.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and thermally stable compounds. researchgate.net For compounds with limited volatility, such as piperazine derivatives, derivatization is often a necessary step to improve their chromatographic behavior. researchgate.netsemanticscholar.org This process converts the analyte into a more volatile and thermally stable derivative.

The application of GC-MS to a compound like this compound would likely require such a derivatization step, for instance, through perfluoroacylation of the secondary amine nitrogen. ojp.gov This enhances volatility and allows for separation on a GC column. The separation is typically achieved on a capillary column, such as a (50%-Phenyl)-methylpolysiloxane phase. hakon-art.com

The gas chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each component. This mass spectrum serves as a "fingerprint" for identification. researchgate.net GC-MS is particularly useful for identifying unknown impurities and for systematic toxicological analysis. researchgate.netsemanticscholar.org Method validation for GC-MS would include assessing parameters like specificity, precision, linearity, and accuracy. tsijournals.comhakon-art.com

Table 2: Typical GC-MS System Parameters for Piperazine Derivative Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| GC System | Agilent 6890 or equivalent | hakon-art.com |

| Column | DB-17 or equivalent (30 m x 0.53 mm, 1 µm) | hakon-art.com |

| Injector Temperature | 250 °C | tsijournals.com |

| Carrier Gas | Helium or Nitrogen | hakon-art.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | hakon-art.com |

| MS Ionization Mode | Electron Ionization (EI) | qascf.com |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Many pharmaceutical compounds are chiral, meaning they exist as non-superimposable mirror images (enantiomers). chromatographyonline.com Since enantiomers often exhibit different pharmacological activities, regulatory agencies require their separation and characterization. chromatographyonline.com this compound possesses a chiral center, making enantioselective analysis essential. Supercritical Fluid Chromatography (SFC) has emerged as a predominant technique for chiral separations, offering significant advantages over traditional HPLC. nih.govafmps.be

SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. selvita.com The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates and faster analyses without compromising separation efficiency. afmps.be This results in significantly reduced run times and higher sample throughput, which is a major asset in a drug development environment. afmps.be Furthermore, SFC is considered a "greener" technology because it drastically reduces the consumption of toxic organic solvents compared to normal-phase HPLC. chromatographyonline.comselvita.com

The key to chiral separation in SFC is the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are the most frequently employed due to their broad applicability. nih.govchromatographyonline.com Method development often involves screening a set of complementary CSPs with a mobile phase of CO2 and an organic modifier (like methanol or ethanol) to find the optimal separation conditions. afmps.be

Table 3: Generic SFC Screening Strategy for Chiral Separation

| Parameter | Condition | Reference |

|---|---|---|

| Primary Mobile Phase | Supercritical CO₂ | afmps.be |

| Organic Modifier | Methanol, Ethanol, or Isopropanol | chromatographyonline.com |

| Chiral Stationary Phases (Screening) | Polysaccharide-based (e.g., cellulose, amylose), Pirkle-type | chromatographyonline.com |

| Flow Rate | 2.0 - 5.0 mL/min | afmps.be |

| Back Pressure | 100 - 150 bar | chromatographyonline.com |

| Detection | UV or Mass Spectrometry (MS) | chromatographyonline.com |

Capillary Electrophoresis (CE) Techniques for Purity and Separation

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is characterized by its high efficiency, short analysis times, and minimal sample and reagent consumption. rdd.edu.iq For a compound like this compound, CE can be a valuable orthogonal technique to HPLC for purity assessment.

In its simplest form, Capillary Zone Electrophoresis (CZE), analytes are separated in a narrow-bore fused-silica capillary filled with a background electrolyte (buffer). When a high voltage is applied, charged molecules migrate towards the electrode of opposite charge at different velocities, leading to separation. Neutral molecules move with the electroosmotic flow (EOF).

For purity analysis, CE can effectively separate the main compound from closely related charged impurities. Detection is typically performed by UV-Vis spectrophotometry, although more sensitive techniques like fluorescence detection can also be used, sometimes requiring derivatization. nih.gov Other CE modes, such as Capillary Isoelectric Focusing (cIEF), can be used to separate amphoteric molecules based on their isoelectric point (pI), providing information on charge heterogeneity. analis.com

Table 4: General Capillary Electrophoresis Conditions for Pharmaceutical Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Instrument | Automated CE System (e.g., PA 800 Plus) | analis.com |

| Capillary | Fused-silica (e.g., 50 µm I.D., 30-60 cm length) | nih.gov |

| Background Electrolyte (Buffer) | Phosphate or Borate buffer at a specific pH | rdd.edu.iq |

| Applied Voltage | 15 - 30 kV | nih.gov |

| Injection | Hydrodynamic or Electrokinetic | nih.gov |

| Detection | UV (e.g., 200 nm) or Fluorescence | nih.gov |

Emerging Research Avenues and Future Directions for 1 2,6 Dimethyl Phenyl Piperazin 2 One Research

Exploration of Advanced Drug Delivery System Concepts

A critical aspect of translating a promising chemical entity into a viable therapeutic is the development of effective drug delivery systems. For a molecule like 1-(2,6-Dimethyl-phenyl)-piperazin-2-one, future research will likely focus on advanced formulation strategies to enhance its bioavailability, target specificity, and controlled release profile.

Potential avenues for exploration include:

Nanoparticle Encapsulation: Loading the compound into polymeric nanoparticles or liposomes could improve its solubility, protect it from premature degradation in the body, and facilitate passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect. scirp.org

Surface Functionalization: Graphene and its derivatives, with their high surface area, could be functionalized and used to carry the compound. mdpi.com By attaching specific ligands (e.g., antibodies or peptides) to the surface of these nanocarriers, it may be possible to actively target the drug to specific cells or tissues, thereby increasing efficacy and reducing off-target effects.

Stimuli-Responsive Systems: Designing "smart" delivery systems that release the compound in response to specific physiological triggers (such as pH changes in a tumor microenvironment or the presence of specific enzymes) represents a sophisticated approach to targeted therapy. mdpi.com

These advanced delivery systems could overcome potential pharmacokinetic challenges and are a crucial step in the preclinical development of this compound.

Investigation of Novel Therapeutic Indications and Biological Applications

While the full biological profile of this compound is still under investigation, research on structurally related compounds provides a strong rationale for exploring its potential in several therapeutic areas. The piperazine (B1678402) scaffold is a component of numerous drugs acting on the central nervous system and in oncology. nih.gov

Anticancer Activity: The piperazin-2-one (B30754) scaffold is considered a desirable starting point for developing new anticancer lead compounds. nih.gov Studies on other piperazin-2-one-based structures have demonstrated cytotoxic activity against various cancer cell lines. nih.gov Furthermore, research on the closely related 2,6-dimethylpiperazine (B42777) core has led to the discovery of potent allosteric inhibitors of Carbamoyl phosphate (B84403) synthetase 1 (CPS1), an enzyme overexpressed in certain cancers, such as LKB1-deficient non-small cell lung cancer, making it a promising therapeutic target. researchgate.netnih.gov This suggests that this compound should be screened for activity against CPS1 and other cancer-related targets like topoisomerases. nih.gov

Neurological Disorders: Piperazine derivatives have a long history in the treatment of neurological and psychiatric conditions. nih.gov Novel piperazine-based compounds are being investigated for their ability to inhibit and disaggregate the protein tangles (amyloid-beta and tau) that are hallmarks of Alzheimer's disease. nih.gov Given this precedent, this compound warrants investigation for its potential to modulate targets within the central nervous system.

Other Potential Applications: The versatility of the piperazine ring has been demonstrated in compounds developed as anti-inflammatory agents and radioprotectors, which help protect healthy tissue from the damaging effects of radiation therapy. thieme-connect.comnih.gov Screening this compound in assays for these and other activities, such as antimicrobial effects, could uncover entirely new therapeutic applications. nih.govresearchgate.net

| Compound Class | Specific Target/Activity | Potential Therapeutic Area | Reference |

|---|---|---|---|

| 2,6-Dimethylpiperazines | Allosteric inhibition of Carbamoyl phosphate synthetase 1 (CPS1) | Oncology (e.g., Non-small cell lung cancer) | researchgate.netnih.gov |

| Piperazin-2-one Derivatives | Cytotoxic activity against various cancer cell lines | Oncology | nih.gov |

| Novel Piperazine Compounds | Inhibition of Amyloid β and Tau peptide aggregation | Neurodegenerative Diseases (e.g., Alzheimer's) | nih.gov |

| Phenylpiperazine Derivatives | Topoisomerase II inhibition | Oncology | nih.gov |

| 1-(2-hydroxyethyl)piperazine derivatives | Radioprotective effects, mitigation of DNA damage | Radiation Countermeasures | nih.gov |

Integration with Artificial Intelligence and Machine Learning in Chemical and Biological Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating timelines and improving the probability of success. bpasjournals.commdpi.com These computational tools can be powerfully applied to the future study of this compound.

Future research directions include:

Predictive Modeling: AI/ML algorithms can be trained on existing data from piperazine derivatives to build predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov This would allow for the early-stage in silico evaluation of this compound and its analogs, prioritizing the synthesis of compounds with the most promising drug-like profiles.

Virtual Screening and Target Identification: Machine learning models, such as graph neural networks, can screen vast virtual libraries of molecules to identify derivatives of this compound with potentially higher binding affinity for specific biological targets like CPS1. astrazeneca.com AI can also analyze complex biological data from genomics and proteomics to identify novel targets for which this compound might be effective. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold. nih.gov These models can be programmed to optimize for multiple parameters simultaneously, such as potency, selectivity, and low toxicity, thereby generating novel drug candidates with superior properties.

Collaborative Research Opportunities in Academia and Industry

The journey of a compound from initial discovery to clinical application is complex, costly, and requires a diverse range of expertise. nih.gov For this compound, progress will be significantly enhanced through strategic collaborations between academic research institutions and the pharmaceutical industry.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-(2,6-Dimethyl-phenyl)-piperazin-2-one, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves coupling 2,6-dimethylphenyl groups with piperazin-2-one cores via nucleophilic substitution or palladium-catalyzed cross-coupling. For example, a related compound (4-Allyl-1-benzyl-5-[1-(3,5-dimethoxyphenyl)vinyl]piperazin-2-one) was synthesized using flash chromatography (SiO₂, PE–Et₂O) with 66% yield . Optimization includes adjusting solvent polarity, temperature, and catalysts. Monitoring reaction progress via TLC or HPLC ensures intermediate purity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

- Methodological Answer :

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with high-resolution data (e.g., ±0.0005 Da tolerance) .

- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1650 cm⁻¹ and aromatic C-H stretches .

- NMR : Assign protons adjacent to the dimethylphenyl group (δ ~2.2 ppm for CH₃) and piperazin-2-one ring protons (δ ~3.5–4.0 ppm) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis. Avoid exposure to moisture, as piperazin-2-one derivatives are prone to ring-opening in acidic/basic conditions . Spills should be contained using vacuum collection and disposed of as hazardous waste .

Advanced Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?

- Methodological Answer : Single-crystal X-ray diffraction provides definitive structural confirmation. For example, a related piperazin-2-one derivative (C₂₆H₂₈FN₅O₃) was analyzed with triclinic symmetry (space group P1, α = 73.489°, β = 71.309°), revealing bond angles and torsional strain . Refinement parameters (R = 0.036, wR = 0.091) ensure accuracy .

Q. What strategies address contradictions in spectroscopic data, such as unexpected splitting in NMR spectra?

- Methodological Answer :

- Dynamic Effects : Check for restricted rotation in the dimethylphenyl group using variable-temperature NMR.

- Impurity Analysis : Compare HRMS data with theoretical values to detect byproducts (e.g., oxidation or dimerization) .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and coupling constants to validate experimental NMR assignments .

Q. How can researchers assess the compound’s potential pharmacological interactions using in vitro models?

- Methodological Answer :

- Receptor Binding Assays : Screen against targets like serotonin or dopamine receptors, referencing methodologies from similar compounds (e.g., PF-06465469 phosphatase studies ).

- Metabolic Stability : Use liver microsomes to evaluate CYP450-mediated degradation. For analogs, half-life (t½) in human microsomes ranged from 15–45 minutes .

Q. What advanced chromatographic methods are suitable for purity assessment, especially for detecting trace impurities?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.